1-Bromo-3-methoxy-3-methylbutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

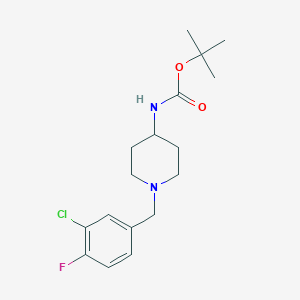

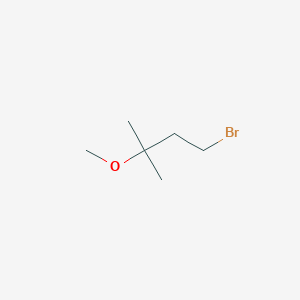

1-Bromo-3-methoxy-3-methylbutane is a chemical compound with the molecular formula C6H13BrO . It has a molecular weight of 181.07 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13BrO/c1-6(2,8-3)4-5-7/h4-5H2,1-3H3 . This indicates that the molecule consists of a butane backbone with a bromine atom attached to the first carbon, a methoxy group (-OCH3) attached to the third carbon, and a methyl group (-CH3) also attached to the third carbon .Physical And Chemical Properties Analysis

This compound is a colorless liquid that is slightly soluble in water . It has a molecular weight of 181.07 . The vapors of this compound are heavier than air .科学的研究の応用

Conformational Analysis

- Vibrational Circular Dichroism Studies : (S)-(+)-1-Bromo-2-methylbutane, a compound closely related to 1-Bromo-3-methoxy-3-methylbutane, has been analyzed using vibrational circular dichroism (VCD) techniques. This study revealed that the compound exists in several conformations influenced by bromine substitution, offering insights into the conformational properties of bromoalkanes (Wang et al., 2002).

Chemical Decomposition and Reactions

- Thermal Decomposition : The thermal decomposition of 1-bromo-2-methylbutane, a related compound, varies under different conditions like atmospheric pressure, and the presence of oxygen and hydrogen bromide, demonstrating the complexity of reactions involving bromoalkanes (Hargreaves et al., 2007).

Solvolysis Studies

- Nucleophilic Solvent Participation : Research on the solvolysis of various tertiary bromoalkanes, including compounds structurally similar to this compound, highlights the significant nucleophilic solvent participation and the influence of bromine in these reactions (Liu et al., 2009).

Fire Extinguishing Applications

- Use in Fire Extinguishing Mixtures : Compounds like 1-bromo-1-propane, closely related to the target chemical, have been evaluated for their fire extinguishing abilities, indicating potential applications in safety and firefighting technologies (Zou et al., 2001).

Spectroscopy and Conformation Studies

- Vibrational Analysis : Studies on branched-chain alkyl bromides, including 1-bromo-3-methylbutane, provide detailed insights into their liquid and solid-state spectroscopic properties and conformations, which are essential for understanding their chemical behavior (Crowder & Jalilian, 1977).

Environmental Chemistry

- Reactions with OH Radicals : Research involving 3-methoxy-3-methyl-1-butanol, which shares structural similarities with this compound, discusses its reaction with OH radicals and the resulting products, highlighting important aspects of atmospheric chemistry (Aschmann et al., 2011).

Safety and Hazards

作用機序

Target of Action

1-Bromo-3-methoxy-3-methylbutane is a chemical compound with the molecular formula C6H13BrO . .

Mode of Action

It is known that brominated compounds like this can undergo elimination reactions via the e2 mechanism . In such reactions, a base abstracts a proton from the carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and the release of a bromide ion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of a base is necessary for this compound to undergo an E2 elimination reaction . Furthermore, the compound’s stability and reactivity could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

特性

IUPAC Name |

1-bromo-3-methoxy-3-methylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-6(2,8-3)4-5-7/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCZVEFRWYFZIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano-(3,4-dichlorophenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B2476294.png)

![(Z)-2-Cyano-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]-3-phenylprop-2-enamide](/img/structure/B2476300.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2476302.png)

![5-chloro-N-(4-chlorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2476305.png)

![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2476310.png)